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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

Introduction to Pefloxacin Mesylate Dihydrate HPLC
Analysis

Pefloxacin Mesylate Dihydrate is a broad-spectrum fluoroquinolone antibiotic effective against both gram-
positive and gram-negative bacteria. The chemical designation is 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-
yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate  dihydrate. = High-Performance Liquid
Chromatography has emerged as the primary analytical technique for quantifying pefloxacin in various
matrices including pharmaceutical formulations and biological fluids due to its sensitivity, specificity, and
reproducibility. The development of robust HPLC methods is essential for quality control in pharmaceutical
manufacturing, therapeutic drug monitoring in clinical settings, and stability assessment under various

degradation conditions.

The molecular structure of pefloxacin contains ionizable functional groups including a carboxylic acid at
position 3 and basic piperazinyl nitrogen at position 7, which influence its chromatographic behavior. These
functional groups allow for effective separation using reversed-phase chromatography with appropriately
acidified mobile phases. The aromatic quinoline system provides strong UV absorption, making UV
detection particularly suitable for this compound with maximum absorbance observed at approximately 275-

277 nm. Understanding these physicochemical properties is fundamental to developing optimal HPLC
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conditions that provide accurate, precise, and reliable quantification of pefloxacin mesylate dihydrate

across various applications [1].

Experimental Desigh and Methodology

Materials and Reagents

e Reference Standard: Pefloxacin Mesylate Dihydrate (known purity >98%)

e HPLC-Grade Solvents: Acetonitrile, methanol, and purified water

o Buffer Components: Phosphoric acid, potassium hydroxide, and other analytical-grade chemicals

¢ Internal Standard: Acetaminophen (for biological fluid analysis)

¢ Sample Matrices: Pharmaceutical tablets, human plasma or serum, and degradation study samples

Instrumentation and Chromatographic Conditions

Table 1: Optimized HPLC Conditions for Pefloxacin Mesylate Dihydrate Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Shim-pack CLC-ODS (C18) C18 column (150 x C18 column (250 x 4.6
4.6 mm, 5um) mm, 5um)
Mobile Phase Acetonitrile:0.025M Methanol:buffer Phosphate
phosphoric acid (13:87, v/v) (30:70, viv) buffer:acetonitrile (85:15,
v/IV)
pH Adjustment pH 2.9 (with KOH) pH ~3.0 pH 2.5-3.5
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection 275 nm 277 nm 275 nm
Wavelength
Injection 20 uL 20 uL 20 L
Volume
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Parameter Condition 1 Condition 2 Condition 3
Column Ambient Ambient 25°C
Temperature

Retention Time ~6-7 minutes ~5.1 minutes ~6.5 minutes

The mobile phase should be freshly prepared daily, filtered through a 0.45pm membrane filter, and

degassed by sonication for 15 minutes before use. The acidic pH of the mobile phase (typically 2.9-3.0) is

critical for suppressing the ionization of silanol groups on the stationary phase and controlling the ionization

state of pefloxacin, thereby reducing peak tailing and improving resolution. The relatively low organic

content (13-30% acetonitrile or methanol) in the mobile phase provides adequate retention and separation of

pefloxacin from potential interferents and degradation products [1] [2].

Sample Preparation Protocols

Preparation of Standard Solutions

3.1.1 Primary Stock Solution

Accurately weigh approximately 25 mg of pefloxacin mesylate dihydrate reference standard.
Transfer to a 25 mL volumetric flask and dissolve with mobile phase or diluent.

Dilute to volume to obtain a 1 mg/mL stock solution.

Store protected from light at 4°C for up to one week.

3.1.2 Working Standard Solutions

e Prepare serial dilutions of the stock solution with mobile phase to obtain working standards covering

the calibration range (0.125-12 pg/mL).
e For biological fluid analysis, prepare working standards in drug-free plasma to match the sample
matrix.

Pharmaceutical Formulation Preparation

3.2.1 Tablet Dosage Forms
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e Accurately weigh and powder not less than 20 tablets.

e Transfer an amount of powder equivalent to 50 mg pefloxacin to a 50 mL volumetric flask.

e Add approximately 30 mL of mobile phase, sonicate for 15 minutes with intermittent shaking.
¢ Dilute to volume with mobile phase and mix well.

¢ Filter through a 0.45um syringe filter, discarding the first few mL of filtrate.

¢ Further dilute with mobile phase to obtain concentrations within the calibration range.

3.2.2 Intravenous Formulations

e Transfer an accurate volume of injection solution equivalent to 50 mg pefloxacin to a 50 mL

volumetric flask.

¢ Dilute to volume with mobile phase and mix thoroughly.
o Further dilute aliquots with mobile phase to achieve concentrations within the working range.

Biological Fluid Preparation

3.3.1 PlasmalSerum Samples

e Thaw frozen plasma samples at room temperature and vortex mix.

e Transfer 1.0 mL of plasma to a clean glass test tube.

e Add 100 pL of internal standard solution (acetaminophen, 10 ug/mL).
e Add 200 pL of perchloric acid (10% v/v) for protein precipitation.

e Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
e Transfer the clear supernatant to an autosampler vial for injection.

Table 2: Sample Preparation Methods for Different Matrices

. Extraction Internal Key Processing
Matrix Sample Amount
Method Standard Steps
Tablets Powder equivalentto  Direct Not required Sonication, filtration,
50 mg pefloxacin dissolution dilution
Plasmal/Serum 1.0 mL Protein Acetaminophen  Acid precipitation,
precipitation centrifugation
Degradation Variable Direct Not required Variable treatment,
Studies dissolution dilution
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The sample preparation workflow for biological fluids is designed to achieve effective protein precipitation
while maximizing analyte recovery. The use of internal standard (acetaminophen) corrects for analytical
variability and improves method precision. For all sample types, it is critical to protect samples from light

exposure throughout the preparation process as fluoroquinolones may undergo photodegradation [1].

Method Validation Parameters

Specificity and Selectivity

The method effectively resolves pefloxacin from internal standard (acetaminophen), formulation excipients,
and degradation products. Forced degradation studies demonstrate that the method is stability-indicating,
with pefloxacin peak purity confirmed in the presence of degradation products. The retention time of
pefloxacin is approximately 6-7 minutes, well-separated from the internal standard at approximately 4
minutes. In plasma samples, the method shows no interference from endogenous compounds at the retention

time of pefloxacin [1] [2].

Linearity and Range

Table 3: Method Validation Summary for Pefloxacin HPLC Analysis

s . Results for Plasma
Validation Parameter Results for Tablet Analysis

Analysis
Linearity Range 0.125-12 pg/mL 0.125-12 pg/mL
Correlation Coefficient 0.9987 >0.998
(R?)
Limit of Detection (LOD) 0.03125 pg/mL 0.03125 pg/mL
Limit of Quantitation 0.125 pg/mL 0.125 pg/mL
(LOQ)
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Results for Plasma

Validation Parameter Results for Tablet Analysis .
Analysis
Intra-day Precision 0.376-0.906% 0.376-0.906%
(%RSD)
Inter-day Precision 0.739-0.853% 0.147-0.821%
(%RSD)
Accuracy (% Recovery) 100.09-100.72% 98-102%
Robustness <2% variation with minor mobile phase Similar to tablet analysis
changes

The linearity of the method was evaluated by analyzing a series of standard solutions across the
concentration range of 0.125 to 12 pg/mL. The calibration curve was constructed by plotting peak area
against concentration, with the relationship demonstrating excellent linearity (R? > 0.998). The y-intercept
was not statistically significantly different from zero, confirming the appropriateness of linear regression
model. The residual plot showed random distribution, further validating the linear model for quantification

[1].

Precision and Accuracy

Intra-day precision was evaluated by analyzing six replicates at three concentration levels (low, medium,
and high) within the same day. The relative standard deviation (RSD) for intra-day precision ranged from
0.376% to 0.906%, demonstrating excellent repeatability. Inter-day precision was assessed by analyzing the
same three concentration levels over three consecutive days, with RSD values ranging from 0.739% to
0.853%. Accuracy was determined by recovery studies using the standard addition method at 70%, 100%,
and 130% of the target concentration, with mean recovery values between 100.09% and 100.72%, well

within the acceptable range of 98-102% [1].

Sensitivity
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The limit of detection (LOD), defined as the concentration yielding a signal-to-noise ratio of 3:1, was
determined to be 0.03125 pg/mL. The limit of quantitation (LOQ), defined as the concentration yielding a
signal-to-noise ratio of 10:1 with precision <10% RSD and accuracy within 80-120%, was established at
0.125 pg/mL. The low LOD and LOQ values demonstrate the adequate sensitivity of the method for
detecting and quantifying pefloxacin at low concentrations, which is particularly important for therapeutic

drug monitoring and pharmacokinetic studies [1].
Stability-Indicating Applications

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC
method and to identify the degradation products that may form under various stress conditions. Pefloxacin is
susceptible to oxidative degradation, as demonstrated in studies using radical initiators like 4,4'-azobis(4-
cyanopentanoic acid) (ACVA). The oxidation of fluoroquinolones follows second-order kinetics, with the
degradation rate dependent on the specific fluoroquinolone structure, incubation time, and temperature. The

piperazinyl ring at position 7 appears to be the primary site for oxidative degradation in fluoroquinolones

[3].

Other stress conditions including acidic and basic hydrolysis, thermal degradation, and photodegradation
should be performed to fully validate the stability-indicating properties of the method. The method should
effectively separate the degradation products from the parent drug, enabling accurate quantification of
pefloxacin in stability samples. The use of mass spectrometry coupled with HPLC (LC-MS) facilitates the

identification of degradation products and elucidation of degradation pathways [3] [2].

Bioautographic Evaluation

The antibacterial activity of pefloxacin oxidation products can be evaluated using thin-layer
chromatography direct bioautography (TLC-DB). In this technique, the developed TLC plate is sprayed
with a suspension of microorganisms (e.g., Escherichia coli) and incubated in a humid atmosphere. Zones of

inhibition of bacterial growth appear where antibacterial substances are present on the TLC plate. The
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bioautogram is then sprayed with tetrazolium salt (MTT), which is converted to purple formazan by
dehydrogenase enzymes in living bacteria, creating white inhibition zones on a colored background. Studies
have shown that the main oxidation products of related fluoroquinolones like ciprofloxacin and pefloxacin
retain antibacterial activity against Escherichia coli, indicating that the degradation process may not

completely eliminate the biological activity of these compounds [3].

Troubleshooting and Technical Notes

Common Issues and Solutions

¢ Peak Tailing: If peak tailing is observed (>2.0 tailing factor), consider further acidifying the mobile
phase, using a column specifically designed for basic compounds, or adding triethylamine (0.1-0.5%)
as a silanol blocker.

¢ Retention Time Shift: Significant retention time drift may indicate mobile phase degradation, column
aging, or inadequate pH control. Prepare fresh mobile phase daily and ensure consistent pH
adjustment.

¢ Reduced Recovery in Biological Samples: For plasma samples showing recovery below 85%,
consider alternative protein precipitation agents (trichloroacetic acid or methanol) or implement solid-
phase extraction for cleaner extracts.

e System Suitability Failures: If resolution between pefloxacin and internal standard falls below 2.0,
adjust the organic content in the mobile phase (£5%) or consider using a column with different
selectivity.

Analytical Quality Assurance

o System Suitability Test: Before each analytical run, inject six replicates of standard solution at the
target concentration. The method is considered valid if %RSD of peak areas is £2.0%, tailing factor is
<2.0, and theoretical plates are >2000.

¢ Quality Control Samples: Include quality control samples at low, medium, and high concentrations
in each analytical batch. The calculated concentrations should be within £15% of nominal values.

e Blank Samples: Process and analyze blank matrix samples to ensure no interference at the retention
times of pefloxacin and internal standard.

The following workflow diagram illustrates the complete sample preparation and analysis process for

Pefloxacin Mesylate Dihydrate:
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Start Analysis

Sample Preparation Pathways
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Figure 1: HPLC Sample Preparation and Analysis Workflow for Pefloxacin Mesylate Dihydrate

Conclusion
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The described HPLC method provides a robust, accurate, and precise approach for the quantification of
Pefloxacin Mesylate Dihydrate in pharmaceutical formulations and biological fluids. The method has been
comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision,
accuracy, and sensitivity across therapeutically relevant concentration ranges. The stability-indicating
capability of the method, confirmed through forced degradation studies, makes it particularly valuable for
quality control and stability assessment. The sample preparation protocols are optimized for different
matrices, ensuring reliable results across various applications in pharmaceutical analysis and clinical

monitoring.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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